molecular formula C20H38O3 B14212419 11-(Nonyloxy)undec-8-enoic acid CAS No. 628692-60-4

11-(Nonyloxy)undec-8-enoic acid

Cat. No.: B14212419
CAS No.: 628692-60-4
M. Wt: 326.5 g/mol
InChI Key: KERPVDWYQIHIDK-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

11-(Nonyloxy)undec-8-enoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves replacing one functional group with another, often under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Conditions vary depending on the substituent, but catalysts and solvents like dichloromethane (DCM) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

11-(Nonyloxy)undec-8-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 11-(Nonyloxy)undec-8-enoic acid involves its interaction with molecular targets such as cytochrome P450 enzymes. These interactions lead to the modulation of vascular tone and blood pressure by influencing the production of epoxyeicosatrienoic acids. The compound also affects pathways related to inflammation and metabolic regulation .

Comparison with Similar Compounds

Properties

CAS No.

628692-60-4

Molecular Formula

C20H38O3

Molecular Weight

326.5 g/mol

IUPAC Name

11-nonoxyundec-8-enoic acid

InChI

InChI=1S/C20H38O3/c1-2-3-4-5-9-12-15-18-23-19-16-13-10-7-6-8-11-14-17-20(21)22/h10,13H,2-9,11-12,14-19H2,1H3,(H,21,22)

InChI Key

KERPVDWYQIHIDK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOCCC=CCCCCCCC(=O)O

Origin of Product

United States

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